N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In pain management, this compound has been shown to reduce inflammation and nociceptive responses. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential use as a treatment for inflammatory bowel disease, as it has been shown to reduce inflammation in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other fields.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzoyl chloride to form 3-chloro-4-methoxy-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with acetic anhydride to form this compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, pain management, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pain management, this compound has been shown to have analgesic effects in animal models. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-5-12(6-4-11)9-16(19)18-13-7-8-15(20-2)14(17)10-13/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDVBXKOMACTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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